molecular formula C17H18INO B12732658 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, (R)- CAS No. 113744-55-1

1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, (R)-

Cat. No.: B12732658
CAS No.: 113744-55-1
M. Wt: 375.24 g/mol
InChI Key: JGBTWNOVLISURM-BNWSCXTESA-N
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Description

1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- is a complex organic compound with significant applications in various scientific fields. This compound is particularly notable for its use in radiopharmaceuticals due to the presence of the radioactive isotope iodine-123. The structure of this compound includes a benzazepine core, which is a bicyclic structure containing both benzene and azepine rings.

Preparation Methods

The synthesis of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- involves several steps, typically starting with the preparation of the benzazepine core. The process often includes:

    Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.

    Iodination: Introduction of the iodine-123 isotope, which is usually achieved through electrophilic substitution reactions.

    Methylation and Phenylation: Addition of methyl and phenyl groups to the core structure under controlled conditions.

Industrial production methods may involve large-scale synthesis using automated reactors to ensure precision and safety, especially when handling radioactive materials.

Chemical Reactions Analysis

1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones back to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the iodine-123 isotope.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules.

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions.

Scientific Research Applications

1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Employed in diagnostic imaging, particularly in nuclear medicine, due to the radioactive iodine-123 isotope.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- involves its interaction with specific molecular targets. The radioactive iodine-123 isotope emits gamma rays, which can be detected by imaging equipment, making it useful in diagnostic procedures. The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other benzazepine derivatives and radiopharmaceuticals containing iodine isotopes. Compared to these compounds, 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- is unique due to its specific structure and the presence of the iodine-123 isotope, which provides distinct imaging capabilities.

Similar Compounds

  • 1H-3-Benzazepin-7-ol derivatives
  • Radiopharmaceuticals with iodine-123
  • Other benzazepine-based compounds

This detailed overview highlights the significance and versatility of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- in various scientific domains

Properties

CAS No.

113744-55-1

Molecular Formula

C17H18INO

Molecular Weight

375.24 g/mol

IUPAC Name

(5R)-8-(123I)iodanyl-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i18-4

InChI Key

JGBTWNOVLISURM-BNWSCXTESA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)[123I]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I

Origin of Product

United States

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